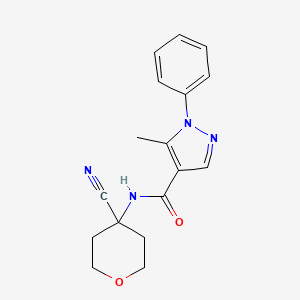
N-(4-Cyanooxan-4-yl)-5-methyl-1-phenylpyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Cyanooxan-4-yl)-5-methyl-1-phenylpyrazole-4-carboxamide, commonly known as COXAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
COXAM selectively inhibits the COX-2 enzyme by binding to its active site and blocking the conversion of arachidonic acid to prostaglandins. This results in a decrease in inflammation and pain, without affecting the COX-1 enzyme, which is involved in the production of protective prostaglandins in the stomach and kidneys.
Biochemical and Physiological Effects:
COXAM has been shown to have anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to have a good safety profile, with no significant toxicity or adverse effects observed in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
COXAM has several advantages for lab experiments, including its high selectivity for COX-2, its good solubility in organic solvents, and its ease of synthesis. However, COXAM also has some limitations, including its relatively low potency compared to other COX-2 inhibitors, and its limited water solubility, which can make it difficult to use in aqueous systems.
Zukünftige Richtungen
There are several future directions for COXAM research, including the development of more potent and selective COX-2 inhibitors based on the COXAM scaffold, the synthesis of new MOFs and other materials using COXAM as a building block, and the exploration of new catalytic applications of COXAM and its derivatives. Additionally, further studies are needed to fully understand the biochemical and physiological effects of COXAM, and to determine its potential as a therapeutic agent for various diseases.
Synthesemethoden
COXAM can be synthesized using a multistep process that involves the reaction of 4-cyanooxan-4-ylamine with 5-methyl-1-phenylpyrazole-4-carboxylic acid. The resulting product is then purified and characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
COXAM has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, COXAM has shown promising results as a potential anti-inflammatory agent, as it selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory prostaglandins. In materials science, COXAM has been used to synthesize novel metal-organic frameworks (MOFs) with unique properties, such as high surface area and tunable porosity. In catalysis, COXAM has been used as a ligand in various metal-catalyzed reactions, such as cross-coupling and hydrogenation reactions.
Eigenschaften
IUPAC Name |
N-(4-cyanooxan-4-yl)-5-methyl-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-13-15(11-19-21(13)14-5-3-2-4-6-14)16(22)20-17(12-18)7-9-23-10-8-17/h2-6,11H,7-10H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXCHDZRTDWCSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3(CCOCC3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile](/img/structure/B2414951.png)

![1-[5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2414953.png)
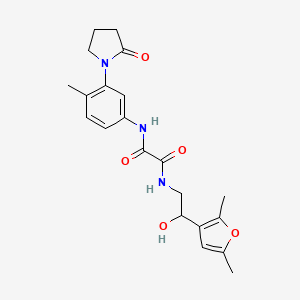
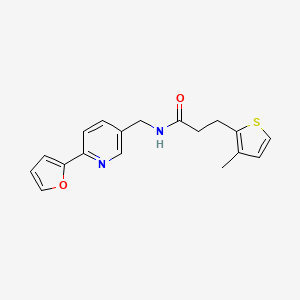
![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-pyridin-3-ylpropanoic acid](/img/structure/B2414957.png)
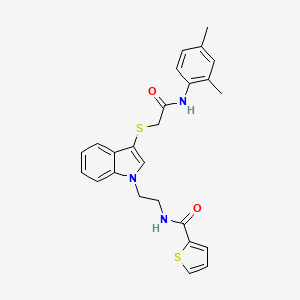

![1-[2-(Cyclohexen-1-yl)ethyl]-4-methylpyrazine-2,3-dione](/img/structure/B2414965.png)
![1-(4-methylphenyl)-3-[2-(methylsulfanyl)-4-pyrimidinyl]-4(1H)-pyridazinone](/img/structure/B2414966.png)
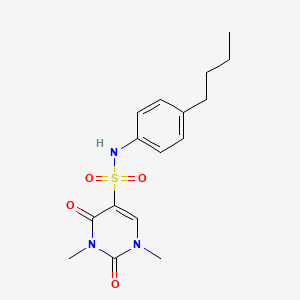
![Benzo[d]thiazol-2-yl(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone](/img/structure/B2414971.png)
![2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-{[3-(trifluoromethyl)benzyl]sulfanyl}acrylamide](/img/structure/B2414973.png)
